N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}cyclohexanecarboxamide
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Overview
Description
N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}cyclohexanecarboxamide is an aromatic amide compound It is characterized by the presence of a chlorophenyl group, a cyano group, and a cyclohexanecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}cyclohexanecarboxamide typically involves the condensation of the carboxy group of a precursor acid with the amino group of an aniline derivative. The reaction conditions often include the use of solvents such as dichloromethane (DCM) and catalysts like lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}cyclohexanecarboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.
Scientific Research Applications
N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}cyclohexanecarboxamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}cyclohexanecarboxamide include:
- N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-hydroxy-3,5-diiodobenzamide
- N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-1-phenyl-4,5-dihydro-1H-furo[2,3-g]indazole-3-carboxamide
- Fenvalerate
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H22Cl2N2O |
---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C22H22Cl2N2O/c1-14-11-18(19(13-25)15-7-9-17(23)10-8-15)20(24)12-21(14)26-22(27)16-5-3-2-4-6-16/h7-12,16,19H,2-6H2,1H3,(H,26,27) |
InChI Key |
BFYFWQHHLYQYQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2CCCCC2)Cl)C(C#N)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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